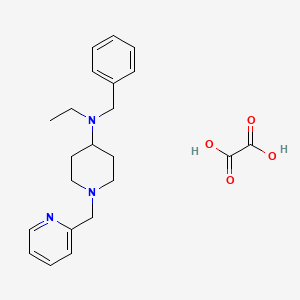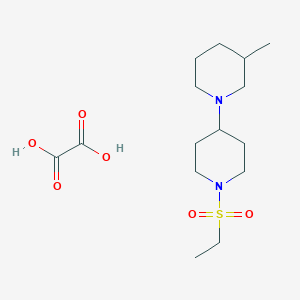
1-methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride
Descripción general
Descripción
1-methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 387.76 g/mol. This compound is also known as BZP hydrochloride and is used as a research chemical to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride is not fully understood, but it is believed to act as a partial agonist at the serotonin and dopamine receptors. This means that it can bind to these receptors and activate them to a certain extent, but not as strongly as a full agonist would. This may explain its potential therapeutic effects in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to increase locomotor activity and produce certain behavioral effects, such as anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for more precise and targeted studies of its mechanism of action and physiological effects. However, one limitation is its potential for abuse and misuse, which may pose safety risks to researchers and others.
Direcciones Futuras
There are many potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride. One area of interest is its potential use in treating addiction, particularly to drugs such as cocaine and methamphetamine. It may also have potential as a treatment for certain neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have an affinity for certain receptors in the brain, particularly the serotonin and dopamine receptors, which are involved in regulating mood, behavior, and cognition. This compound has been studied for its potential use in treating various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3-bromobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3.ClH/c1-11(10-16-5-7-18-8-6-16)19-14(17)12-3-2-4-13(15)9-12;/h2-4,9,11H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYHYNYTNFMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(dimethylamino)methyl]-6-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3974238.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3974251.png)
![4-chloro-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B3974253.png)

![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3974263.png)
![4,5-dichloro-2-[(dibenzylamino)carbonyl]benzoic acid](/img/structure/B3974289.png)

![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B3974306.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3974315.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3974320.png)

![2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974332.png)
![[4-(4-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974339.png)